molecular formula C15H12ClNO6S B4537512 2-chloro-5-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)benzoic acid

2-chloro-5-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)benzoic acid

Cat. No. B4537512
M. Wt: 369.8 g/mol
InChI Key: OYHSEVQQCVZAME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been explored through various methods, including multistep processes involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For example, the preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, utilized dimethyl terephthalate as a starting material, highlighting the compound's relevance in pharmaceutical manufacturing (Zhang et al., 2022).

Molecular Structure Analysis

Studies have utilized spectroscopic techniques (1H, 13C NMR, UV–VIS, and IR) and molecular modeling (e.g., density functional theory) to elucidate the molecular structure and behavior of similar compounds in solution. These analyses reveal insights into acid-base dissociation, azo-hydrazone tautomerism, and the impact of solvent composition and pH on molecular behavior (Baul et al., 2009).

Chemical Reactions and Properties

Electrochemical studies have shown that compounds with similar structural motifs undergo specific reactions, such as the electrochemical reduction leading to cleavage of the azo bond, influenced by the position of substituents and the solution's pH. These reactions can result in products like 5-amino salicylic acid and sulfanilic acid, demonstrating the compound's reactivity and potential for further chemical modifications (Mandić et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of related compounds have been characterized using various analytical techniques. The synthesis and crystal structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester, for example, provide insights into the physical characteristics that can affect the compound's behavior in different environments and applications (Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, have been a focus of research, particularly in the context of pharmaceutical applications. The compound's ability to undergo specific reactions, its behavior under different conditions, and its potential as a key intermediate in drug synthesis are of particular interest. Studies on the optimization of synthesis processes for related compounds demonstrate the importance of understanding these chemical properties to enhance yield and efficiency in industrial applications (Xu et al., 2018).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One area of research focuses on the chemical synthesis and structural analysis of related compounds, aiming to understand their properties and potential applications. For instance, research on the cyclization of similar compounds in the presence of bases to produce anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid highlights the synthetic routes and structural nuances of these chemicals (Ukrainets et al., 2014). This research contributes to the broader understanding of how such compounds can be synthesized and modified for various applications.

Environmental Impact and Degradation

Another important area of research involves understanding the environmental impact and degradation pathways of related benzoic acid derivatives. Studies on compounds like benzophenone-4 and its transformation in chlorinated water provide insights into how these substances degrade in natural and artificial water systems, offering valuable information on their stability, environmental fate, and potential ecotoxicological effects (Xiao et al., 2013). This research is critical for assessing the environmental safety of these compounds and developing strategies to mitigate their impact.

Pharmacological Applications

Research into the pharmacological applications of benzoic acid derivatives spans the development of new drugs and the study of their biological activities. For example, investigations into hypoglycemic benzoic acid derivatives reveal their potential as therapeutic agents for conditions such as diabetes. These studies not only explore the synthesis of these compounds but also examine their structure-activity relationships, providing a foundation for the development of new medications (Grell et al., 1998).

Antibacterial Activity

The synthesis and study of Schiff bases derived from 4-aminobenzoic acid and their potential antibacterial agents against medically important bacterial strains represent another facet of research. These studies aim to discover new antibacterial compounds that can be used to combat resistant bacterial infections, showcasing the versatility of benzoic acid derivatives in developing new antimicrobial agents (Parekh et al., 2005).

Molecular Interactions and Receptor Studies

Finally, research on the interaction of sulfonylureas and related benzoic acid derivatives with insulin-releasing receptor sites of pancreatic beta cells highlights the molecular basis of their hypoglycemic action. This research provides insights into how these compounds bind to receptors and exert their biological effects, contributing to the development of new treatments for diabetes (Brown & Foubister, 1984).

properties

IUPAC Name

2-chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO6S/c1-23-15(20)9-2-4-10(5-3-9)17-24(21,22)11-6-7-13(16)12(8-11)14(18)19/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHSEVQQCVZAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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